molecular formula C10H11N3O2 B2430881 Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 76157-13-6

Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B2430881
CAS RN: 76157-13-6
M. Wt: 205.217
InChI Key: ZYZKPUSLGMLJBT-UHFFFAOYSA-N
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Description

Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the empirical formula C10H11N3O2 and a molecular weight of 205.21 . It is a solid substance .


Synthesis Analysis

While specific synthesis methods for Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate are not available in the search results, related compounds such as Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate have been synthesized through a three-step reaction .


Molecular Structure Analysis

The molecular structure of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate can be represented by the SMILES string NC1=C (C (OCC)=O)N=C2C=CC=CN12 . The InChI representation is 1S/C10H11N3O2/c1-2-15-10 (14)8-9 (11)13-6-4-3-5-7 (13)12-8/h3-6H,2,11H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate is a solid substance . Its empirical formula is C10H11N3O2 and it has a molecular weight of 205.21 .

Scientific Research Applications

Synthesis and Heterocyclic Compound Research

Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate has been utilized in the synthesis of heterocyclic compounds, a class of compounds significant in medicinal chemistry. Research conducted by Abignente et al. (1982, 1984) and others focused on synthesizing various carboxylic acids using 2-aminopyridines and ethyl 2-chloroacetoacetate. This research contributed to understanding the antiinflammatory, analgesic, antipyretic, and ulcerogenic activities of these compounds (Abignente et al., 1982); (Abignente et al., 1984).

Development of Triazines and Zwitterion Derivatives

Zamora et al. (2004) explored the imidazo[1,2-a]pyridine system as a synthon for building fused triazines, revealing the potential for biological activity in these planar, angular tri-heterocycles. Similarly, Ghandi et al. (2017) synthesized 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives through a three-component reaction, contributing to the diversity of functionalized compounds in this area (Zamora et al., 2004); (Ghandi et al., 2017).

Novel Methodologies in Synthesis

Researchers like Shaabani et al. (2006, 2007) and Maleki et al. (2014) have developed novel methodologies for synthesizing 3-aminoimidazo[1,2-a]pyridines. These include using ionic liquids, mechanochemical ball-milling conditions, and magnetically recyclable nanocatalysts, contributing to the field of green chemistry and efficient synthetic processes (Shaabani et al., 2006); (Maleki et al., 2014); (Shaabani et al., 2007).

Exploration in Antiviral and Antiulcer Agents

In the field of antiviral research, Chen et al. (2011) synthesized derivatives of ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate to evaluate their effectiveness against hepatitis B virus. Starrett et al. (1989) synthesized imidazo[1,2-a]pyridines as potential antiulcer agents, highlighting the diverse therapeutic potential of compounds derived from ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate (Chen et al., 2011); (Starrett et al., 1989).

Future Directions

While specific future directions for Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate are not available in the search results, compounds with the imidazo[1,2-a]pyridine scaffold have shown promise as antitubercular agents , suggesting potential areas of future research.

properties

IUPAC Name

ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZKPUSLGMLJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate

Citations

For This Compound
4
Citations
V Chaudhary, S Das, A Nayak, SK Guchhait… - RSC …, 2015 - pubs.rsc.org
A set of novel pyridine-annulated analogs of purinones, adenines and their oxo/thio congeners, xanthines, guanines, and purine-2,4-diamines as potential anticancer agents was …
Number of citations: 13 pubs.rsc.org
SK Guchhait, V Chaudhary - Organic & biomolecular chemistry, 2014 - pubs.rsc.org
A pathway of desilylative activation of TMSCN as a functional isonitrile equivalent, and DABCO–THF as an appropriate system for activation in a chemoselective Strecker–Ugi type …
Number of citations: 27 pubs.rsc.org
Z Tber, NG Biteau, L Agrofoglio, J Cros… - European Journal of …, 2019 - Wiley Online Library
The convenient preparation of three imidazo[1,2‐a]pyridine‐2‐carboxamide intermediates is reported through known Strecker–Ugi type multicomponent reactions, Tschitschibabin type …
NG Biteau, V Roy, C Nicolas, HF Becker, JC Lambry… - Molecules, 2022 - mdpi.com
In 2002, a new class of thymidylate synthase (TS) involved in the de novo synthesis of dTMP named Flavin-Dependent Thymidylate Synthase (FDTS) encoded by the thyX gene was …
Number of citations: 2 www.mdpi.com

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